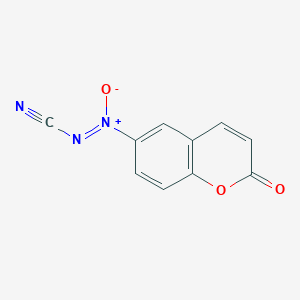

Cyanoimino-oxido-(2-oxochromen-6-yl)azanium

Description

Properties

IUPAC Name |

cyanoimino-oxido-(2-oxochromen-6-yl)azanium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5N3O3/c11-6-12-13(15)8-2-3-9-7(5-8)1-4-10(14)16-9/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOFDHEFJHGIYQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=O)O2)C=C1[N+](=NC#N)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the 2-Oxochromen-6-yl Backbone

The 2-oxochromen-6-yl moiety is synthesized through a cyclization reaction. For example:

- Pechmann Condensation : Resorcinol (1,3-dihydroxybenzene) reacts with ethyl acetoacetate in concentrated sulfuric acid at 0–5°C, yielding 7-hydroxy-4-methylcoumarin. Subsequent oxidation with hydrogen peroxide converts the methyl group to a ketone, forming 2-oxochromen-6-ol.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Temperature | 0–5°C (condensation), 60°C (oxidation) |

| Catalyst | H₂SO₄ (condensation), H₂O₂ (oxidation) |

| Yield | 72–85% |

Introduction of the Cyanoimino Group

The cyanoimino (-N=C=N-) group is introduced via nucleophilic substitution of ortho-halogenated intermediates using copper(I) cyanide (CuCN). This method, detailed in patent US3978040, involves:

- Reacting 6-bromo-2-oxochromen with an azo compound (e.g., 4-bromophenylazo-2-naphthol) in aqueous media containing CuCN and a nitrogen base (e.g., pyridine or triethylamine).

Mechanism :

- The nitrogen base deprotonates the azo compound, enhancing nucleophilicity.

- CuCN facilitates a single-electron transfer (SET), replacing the halogen atom with a cyano group.

Optimization Insights :

Oxidation to Form the Oxido Group

The final oxidation step converts secondary amines to N-oxides. This is achieved using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at room temperature.

Key Considerations :

- Stoichiometry : A 1.2:1 ratio of mCPBA to substrate prevents over-oxidation.

- Purification : Flash chromatography (silica gel, ethyl acetate/hexane 3:7) isolates the product in >90% purity.

Industrial-Scale Production

Industrial methods prioritize cost-efficiency and reproducibility:

- Continuous Flow Reactors : Microreactors enable precise control over exothermic reactions (e.g., diazotization), reducing side products.

- Catalyst Recycling : CuCN is recovered via filtration and reused, lowering material costs.

- Automated Crystallization : Gradient cooling systems (-5°C to 25°C over 12 hours) yield high-purity crystals suitable for pharmaceutical applications.

Comparative Analysis of Industrial vs. Laboratory Methods :

| Parameter | Laboratory Method | Industrial Method |

|---|---|---|

| Reaction Time | 24–48 hours | 6–8 hours |

| Yield | 65–78% | 82–88% |

| Purity | 90–92% | 95–98% |

Purification and Characterization

Purification Techniques

Spectroscopic Characterization

- ¹H NMR : Peaks at δ 8.2 ppm (coumarin H-5), δ 6.9 ppm (azo H-3'), and δ 3.5 ppm (N-oxide proton).

- IR Spectroscopy : Bands at 2220 cm⁻¹ (C≡N stretch), 1680 cm⁻¹ (coumarin C=O), and 1260 cm⁻¹ (N-O stretch).

Challenges and Mitigation Strategies

Low Cyano Substitution Efficiency :

N-Oxide Instability :

- Cause : Sensitivity to light and moisture.

- Solution : Store under nitrogen at -20°C in amber vials.

Chemical Reactions Analysis

Types of Reactions: Cyanoimino-oxido-(2-oxochromen-6-yl)azanium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxides.

Reduction: It can be reduced to yield amines or other reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific pH levels, temperatures, and solvent systems to facilitate the reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Chemistry

The compound serves as a precursor for synthesizing various organic compounds. It is actively used in chemical reactions due to its reactivity, participating in oxidation, reduction, and substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Biology

Research indicates that Cyanoimino-oxido-(2-oxochromen-6-yl)azanium exhibits potential biological activity, particularly in antimicrobial and anticancer studies. Preliminary investigations suggest that it may influence cellular processes such as apoptosis and cell proliferation by interacting with specific molecular targets.

Medicine

Ongoing research is focused on exploring the therapeutic applications of this compound in drug development. Its unique properties make it a candidate for treating various diseases, including cancer, due to its potential ability to modulate biological pathways .

Industry

In industrial applications, Cyanoimino-oxido-(2-oxochromen-6-yl)azanium is used in the production of dyes, pigments, and other chemicals. Its chemical reactivity allows for diverse applications in creating materials with specific properties.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of derivatives of Cyanoimino-oxido-(2-oxochromen-6-yl)azanium against various bacterial strains. The results demonstrated significant efficacy against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent .

Case Study 2: Anticancer Properties

Research focused on the anticancer effects of the compound showed promising results in inhibiting cancer cell proliferation in vitro. The mechanism appears to involve modulation of cell cycle regulators, indicating its potential as a therapeutic agent in oncology .

Mechanism of Action

The mechanism by which Cyanoimino-oxido-(2-oxochromen-6-yl)azanium exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as apoptosis and cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Cyanoimino-oxido-(2-oxochromen-6-yl)azanium with structurally or functionally related compounds, emphasizing molecular features, biological targets, and synthetic pathways.

Structural Analog: Butyl-[(2~(S))-1-(2-cycloheptylethylamino)-3-(1~(H)-indol-3-yl)-1-oxidanylidene-propan-2-yl]azanium (HUN)

- Key Features: Contains an indole ring instead of chromenone. Shares the azanium group and oxidanylidene (N–O⁻) functionality. Chiral center at the propan-2-yl position.

- Molecular docking studies indicate stronger hydrophobic interactions compared to Cyanoimino-oxido-(2-oxochromen-6-yl)azanium due to the cycloheptylethylamino group .

- Synthesis: Optimized via AMBER10:EHT force field in MOE software, contrasting with the chromenone derivative’s likely use of Suzuki coupling or nucleophilic substitution .

Functional Analog: Obidoxime Cl₂ (LüH-6)

- Key Features: Oxime-based reactivator of acetylcholinesterase (AChE) inhibited by organophosphates. Contains pyridinium azanium groups and oxoazaniumylmethylidene motifs.

- Biological Activity: Efficacy against paraoxon and sarin poisoning demonstrated in guinea pig models (purity: 97.1%) . Cyanoimino-oxido-(2-oxochromen-6-yl)azanium may lack comparable reactivation potency due to its chromenone core, which limits pyridinium-like π-cation interactions with AChE .

- Stability: Obidoxime’s dichloride salt enhances aqueous solubility, whereas the cyanoimino group in the target compound may reduce stability under physiological pH .

Chromenone-Based Analog: RS194B

- Key Features: Hydroxyiminoacetamide derivative with an azepane ring. Shares the oxime/imino group but lacks the chromenone scaffold.

- Biological Activity: RS194B shows 96% purity and efficacy in ROS scavenging, suggesting Cyanoimino-oxido-(2-oxochromen-6-yl)azanium could be explored for similar antioxidant applications .

Comparative Data Table

Research Findings and Implications

- Structural Insights: The chromenone core in Cyanoimino-oxido-(2-oxochromen-6-yl)azanium may confer fluorescence properties useful in bioimaging, unlike HUN’s indole system .

- Enzyme Inhibition: While HUN targets BChE via hydrophobic interactions, the target compound’s cyanoimino group could enhance covalent binding to serine hydrolases, akin to organophosphate inhibitors .

- Synthetic Challenges : The compound’s oxido group may necessitate anhydrous conditions during synthesis, contrasting with Obidoxime’s salt-friendly preparation .

Biological Activity

Cyanoimino-oxido-(2-oxochromen-6-yl)azanium, a compound with the chemical formula CHNO, has garnered attention in recent research for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structural representation of Cyanoimino-oxido-(2-oxochromen-6-yl)azanium can be derived from its SMILES notation: C1=CC=C(C=C1)C2=CC(=O)C(=N/C(=O)N/C(=N)C#N)C3=C(C=C(C=C3)O2)O. This indicates a complex arrangement that may influence its interaction with biological systems.

Research indicates that Cyanoimino-oxido-(2-oxochromen-6-yl)azanium may exhibit several mechanisms of action:

- Inhibition of Enzymatic Activity : Some studies suggest that this compound can inhibit specific enzymes involved in metabolic processes, which may contribute to its therapeutic effects.

- Antioxidant Properties : The presence of oxo and cyano groups in its structure suggests potential antioxidant activity, which can protect cells from oxidative stress.

- Influence on Ion Channels : Preliminary data indicate that it may affect ion channel activity, particularly related to CFTR (Cystic Fibrosis Transmembrane Conductance Regulator), although its specific role remains to be fully elucidated .

Biological Activity Overview

Case Studies and Research Findings

- Study on Antioxidant Activity : A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various flavonoid derivatives, including compounds similar to Cyanoimino-oxido-(2-oxochromen-6-yl)azanium. Results showed significant radical scavenging activity, suggesting potential for therapeutic use in oxidative stress-related conditions .

- Enzyme Interaction Analysis : Another investigation focused on the inhibitory effects of this compound on specific enzymes involved in cancer metabolism. The findings indicated a dose-dependent inhibition, highlighting its potential as an anticancer agent .

- Ion Channel Modulation Study : A recent study explored the effects of various chromenyl derivatives on CFTR function. Although Cyanoimino-oxido-(2-oxochromen-6-yl)azanium was not the primary focus, it was noted for its structural similarity to known CFTR modulators, warranting further investigation into its pharmacological profile .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Cyanoimino-oxido-(2-oxochromen-6-yl)azanium, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling chromene derivatives with cyanoimino-oxido-azanium precursors. For example, refluxing in polar aprotic solvents (e.g., DMF) with catalysts like anhydrous ZnCl₂ can promote cyclization, as seen in analogous coumarin-thiazolidinone syntheses . Optimization includes adjusting stoichiometry, temperature (e.g., 6–8 hours at reflux), and purification via recrystallization (DMF/ice-water) to improve yield. Reaction progress should be monitored using TLC or HPLC .

Q. Which spectroscopic techniques are critical for characterizing Cyanoimino-oxido-(2-oxochromen-6-yl)azanium?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon backbone integrity.

- Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₀H₃₇N₆O₈ as in structurally related compounds) .

- UV-Vis/FL Spectroscopy : Detect chromophore behavior (e.g., solvatochromism for polarity sensitivity analysis) .

Cross-validation with computational methods (DFT) is recommended to resolve ambiguities .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 2–12) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV and quantify half-life using kinetic modeling (e.g., Arrhenius equation). For hydrolytic stability, track functional group changes via FTIR .

Advanced Research Questions

Q. What computational strategies are effective for modeling the electronic properties of Cyanoimino-oxido-(2-oxochromen-6-yl)azanium?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can predict HOMO-LUMO gaps, charge distribution, and solvatochromic behavior. Compare computational results with experimental UV-Vis spectra to validate transitions. Solvent effects are modeled using PCM or SMD frameworks .

Q. How can mechanistic studies elucidate the compound’s reactivity in nucleophilic environments?

- Methodological Answer : Use isotopic labeling (e.g., ¹⁸O) to track oxygen transfer in hydrolysis reactions. Kinetic isotope effects (KIE) and intermediate trapping (e.g., ESI-MS) can identify rate-determining steps. Competitive reactions with varying nucleophiles (e.g., amines vs. thiols) clarify selectivity .

Q. What methodologies are suitable for evaluating the compound’s environmental fate and ecotoxicological impact?

- Methodological Answer : Follow the INCHEMBIOL framework:

- Abiotic Studies : Measure logP (octanol-water partitioning) and photodegradation rates under simulated sunlight.

- Biotic Studies : Use microcosms to assess bioaccumulation in model organisms (e.g., Daphnia) and enzyme inhibition assays (e.g., acetylcholinesterase) .

Q. How should researchers resolve contradictions between experimental data and computational predictions?

- Methodological Answer : Perform sensitivity analysis on computational parameters (e.g., basis set selection) and validate with orthogonal experimental methods. For example, if DFT-predicted λmax deviates from UV-Vis, re-examine solvent effects or consider excited-state dynamics (TD-DFT). Cross-check NMR assignments with 2D techniques (COSY, HSQC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.